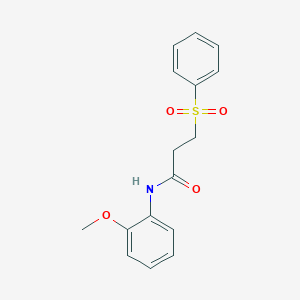
N-(2-methoxyphenyl)-3-(phenylsulfonyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-3-(phenylsulfonyl)propanamide, commonly known as MPS, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of MPS is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It may also modulate the activity of various signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
MPS has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to have neuroprotective effects in animal models of Alzheimer's disease and to improve glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPS in lab experiments is its well-established synthesis method and its availability in large quantities. It is also relatively stable and can be stored for long periods of time. However, one of the limitations of using MPS is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on MPS. One of the areas of interest is its potential use in the treatment of cancer. It has been found to exhibit anticancer activity in various cancer cell lines and animal models. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has been shown to have neuroprotective effects in animal models of Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of MPS and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of MPS involves the reaction of 2-methoxybenzylamine with 3-bromopropionyl chloride in the presence of triethylamine, followed by the reaction with phenylsulfonyl chloride in the presence of potassium carbonate. The final product is obtained by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
MPS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been investigated for its potential use in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
Propiedades
Nombre del producto |
N-(2-methoxyphenyl)-3-(phenylsulfonyl)propanamide |
|---|---|
Fórmula molecular |
C16H17NO4S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-N-(2-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H17NO4S/c1-21-15-10-6-5-9-14(15)17-16(18)11-12-22(19,20)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
Clave InChI |
TZFSFRHRQXJVIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
SMILES canónico |
COC1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B270032.png)
![Ethyl 4,5-dimethyl-2-{[(2-pyridinylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B270035.png)
![ethyl 4,5-dimethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B270036.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B270037.png)
![2-[(4-methylphenyl)sulfonyl]-N,N-diphenylacetamide](/img/structure/B270038.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B270042.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B270045.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-pyridinyl)acetamide](/img/structure/B270047.png)
![2-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270048.png)
![2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B270049.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B270052.png)
![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![N-(3-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270057.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270058.png)